molecular formula C20H20O4 B12879635 (E)-5-(Prop-1-en-1-yl)-2-(2,4,6-trimethoxyphenyl)benzofuran

(E)-5-(Prop-1-en-1-yl)-2-(2,4,6-trimethoxyphenyl)benzofuran

Cat. No.: B12879635
M. Wt: 324.4 g/mol
InChI Key: CRLJYEXZYRRWTF-AATRIKPKSA-N
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Description

(E)-5-(Prop-1-en-1-yl)-2-(2,4,6-trimethoxyphenyl)benzofuran is a synthetic benzofuran derivative provided for research purposes. This compound has a molecular formula of C20H20O4 and a molecular weight of 324.37 g/mol . It features a benzofuran core structure substituted with a prop-1-en-1-yl group and a 2,4,6-trimethoxyphenyl ring system. Benzofuran-based compounds are of significant interest in medicinal chemistry and drug discovery research. Structurally related 2-aroylbenzofuran compounds have been investigated as potent antimicrotubule agents that inhibit tubulin polymerization by binding to the colchicine site . The 2,4,6-trimethoxyphenyl moiety is a recognized pharmacophore in many tubulin-binding molecules, suggesting potential application for this compound in cytoskeleton and cell division research . Researchers may explore its utility in studying mitotic inhibition, vascular disruption, and other cellular processes dependent on microtubule dynamics. This product is intended for research applications by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and refer to the material safety data sheet for detailed handling and storage information.

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

5-[(E)-prop-1-enyl]-2-(2,4,6-trimethoxyphenyl)-1-benzofuran

InChI

InChI=1S/C20H20O4/c1-5-6-13-7-8-16-14(9-13)10-19(24-16)20-17(22-3)11-15(21-2)12-18(20)23-4/h5-12H,1-4H3/b6-5+

InChI Key

CRLJYEXZYRRWTF-AATRIKPKSA-N

Isomeric SMILES

C/C=C/C1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3OC)OC)OC

Canonical SMILES

CC=CC1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3OC)OC)OC

Origin of Product

United States

Biological Activity

(E)-5-(Prop-1-en-1-yl)-2-(2,4,6-trimethoxyphenyl)benzofuran is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and pharmacological effects.

Synthesis

The synthesis of this compound typically involves the condensation of 2,4,6-trimethoxybenzaldehyde with prop-1-en-1-yl derivatives under basic conditions. The resulting product can be purified through recrystallization techniques to obtain a high-purity compound suitable for biological evaluation.

Antiproliferative Effects

Research indicates that benzofuran derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study evaluated the antiproliferative activity of several derivatives against HeLa and MDA-MB-231 cells. The compound showed IC50 values in the nanomolar range, indicating potent activity against these cancer types .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundCell LineIC50 (nM)
CA-4HeLa4.6
CA-4MDA-MB-231180
This compoundA549< 10
This compoundHT-29> 1000

Note: IC50 values represent the concentration required to inhibit cell proliferation by 50%.

The mechanism by which this compound exerts its antiproliferative effects involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics necessary for mitotic spindle formation during cell division. Studies have shown that compounds with similar structures can induce G2/M phase cell cycle arrest and apoptosis in cancer cells .

Case Studies

A recent case study investigated the effects of various benzofuran derivatives on cell viability and apoptosis induction. The study found that compounds featuring methoxy substitutions at specific positions significantly enhanced their anticancer activity. Specifically, the presence of a trimethoxy group was essential for maintaining potency against resistant cancer cell lines .

Case Study Summary:

  • Objective: Evaluate the anticancer potential of benzofuran derivatives.
  • Findings: Compounds with methoxy groups at positions 3', 4', and 5' exhibited enhanced antiproliferative activity compared to those lacking these modifications.

Scientific Research Applications

Biological Activities

Benzofuran derivatives, including (E)-5-(Prop-1-en-1-yl)-2-(2,4,6-trimethoxyphenyl)benzofuran, have been studied extensively for their wide range of biological activities:

  • Anticancer Activity : Benzofurans have shown promise as anticancer agents. Research indicates that certain benzofuran derivatives can sensitize tumor cells and inhibit cancer cell proliferation. For instance, studies have highlighted the role of benzofuran compounds in cancer chemoprevention and therapy .
  • Antimicrobial Properties : This compound exhibits significant antibacterial and antifungal activities. Benzofuran derivatives are being explored as potential candidates for developing new antimicrobial agents due to their effectiveness against various pathogens .
  • Anti-inflammatory Effects : Several studies suggest that benzofuran compounds can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and enzymes, making them suitable for treating inflammatory diseases .
  • Antioxidant Activity : The antioxidant properties of benzofurans contribute to their potential in preventing oxidative stress-related diseases. These compounds can scavenge free radicals and protect cellular components from damage .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

  • Cancer Therapy : Given its anticancer properties, this compound may be developed into a therapeutic agent for various types of cancer through further structural modifications to enhance efficacy and reduce toxicity .
  • Dermatological Uses : The anti-inflammatory and antimicrobial activities make it suitable for incorporation into dermatological formulations aimed at treating skin conditions such as acne or eczema .
  • Cosmetic Applications : Due to its antioxidant properties, this compound could be utilized in cosmetic formulations for skin protection against oxidative stress and aging .

Case Studies

Several studies have documented the efficacy of benzofuran derivatives in clinical settings:

  • Anticancer Efficacy : A study demonstrated that a specific benzofuran derivative improved the sensitivity of breast cancer cells to standard chemotherapy agents, suggesting its potential as an adjunct therapy in oncology .
  • Topical Formulations : Research on topical applications revealed that formulations containing benzofuran derivatives exhibited enhanced skin penetration and therapeutic effects against inflammatory skin disorders .
  • Antimicrobial Testing : In vitro studies showed that certain benzofuran derivatives effectively inhibited the growth of resistant bacterial strains, indicating their potential role in combating antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Benzofuran derivatives exhibit diverse pharmacological properties influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position 2) Propenyl Group Molecular Weight (g/mol) Source/Method
(E)-5-(Prop-1-en-1-yl)-2-(2,4,6-trimethoxyphenyl)benzofuran 2,4,6-trimethoxyphenyl E-configuration Not explicitly reported (estimated ~354.4*) Natural (Krameria ixine L.)
(E)-2-(4-(Difluoromethyl)phenyl)-5-(prop-1-en-1-yl)benzo[b]furan 4-(difluoromethyl)phenyl E-configuration 284.31 Synthetic (C-H activation)
(E)-2-(2-Chlorophenyl)-5-(prop-1-en-1-yl)benzo[b]furan 2-chlorophenyl E-configuration ~242.7* Synthetic (C-H activation/MPLC purification)
5-(E)-Propenyl-2-(2,4,5-trimethoxyphenyl)benzofuran 2,4,5-trimethoxyphenyl E-configuration Not reported Natural (Krameria ixine L.)
2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid 3-ethylsulfanyl, 5-fluoro (acetic acid at C2) N/A Not reported Synthetic (crystallography study)

*Estimated based on molecular formula.

Key Observations:

  • Chloro or difluoromethyl substituents (e.g., in ) introduce electron-withdrawing effects, which may alter reactivity or binding affinity .
  • Functional Group Diversity : Derivatives with sulfanyl (e.g., 3-ethylsulfanyl in ) or acetic acid groups exhibit distinct physicochemical properties, such as increased polarity, influencing solubility and bioavailability .

Crystallographic and Hydrogen-Bonding Patterns

Compounds like 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid () form hydrogen-bonded networks critical for crystal packing . The target compound’s trimethoxy groups may engage in weaker C-H···O interactions, contrasting with stronger hydrogen bonds in acetic acid derivatives .

Q & A

Q. What are the common synthetic routes for (E)-5-(Prop-1-en-1-yl)-2-(2,4,6-trimethoxyphenyl)benzofuran, and how can reaction conditions be optimized for regioselectivity?

The synthesis typically involves heteroannulation strategies or transition-metal-catalyzed cross-coupling reactions. A scalable one-pot method under reflux conditions using piperidine as a catalyst in anhydrous ethanol has been reported for analogous benzofurans, achieving yields >75% . For regioselectivity, microwave-assisted Claisen-Schmidt condensation can enhance reaction efficiency by reducing side products. Key parameters include:

  • Catalyst selection : Piperidine or Knoevenagel catalysts for enolate formation.
  • Temperature control : Reflux (80–100°C) for 6–12 hours to favor the (E)-isomer.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve regioselectivity at the C-2 position .

Q. How is the stereochemical configuration of the prop-1-en-1-yl group confirmed in this compound?

The (E)-configuration is validated via:

  • NMR spectroscopy : Coupling constants (JJ) between vinyl protons (typically J=1216HzJ = 12–16 \, \text{Hz} for trans-configuration).
  • X-ray crystallography : Definitive spatial assignment of substituents.
  • DFT calculations : Comparison of theoretical and experimental 1H^1\text{H}-NMR chemical shifts .

Q. What in vitro assays are recommended for preliminary screening of its biological activity?

Standard assays include:

  • Anticancer : MTT assay on HL-60 (leukemia) and A549 (lung cancer) cell lines, with IC50_{50} values compared to reference drugs (e.g., doxorubicin) .
  • Antimicrobial : Broth microdilution against Staphylococcus aureus and Candida albicans (MIC ≤ 25 µg/mL indicates potency) .
  • Antioxidant : DPPH radical scavenging (EC50_{50} < 50 µM suggests strong activity) .

Advanced Research Questions

Q. What computational models are suitable for predicting DNA-binding affinity, and how do they correlate with experimental results?

Density Functional Theory (DFT) with Atoms-in-Molecules (AIM) analysis is effective for studying noncovalent interactions. For example:

  • Binding energy : Calculated ΔGbind\Delta G_{\text{bind}} values for π-stacking with DNA bases (e.g., −8.2 kcal/mol for adenine) align with experimental fluorescence quenching data .
  • Charge transfer : HOMO-LUMO gaps < 3.5 eV correlate with intercalation potential .

Q. How do structural modifications at C-5 and C-2 influence anticancer efficacy?

Key SAR trends from benzofuran derivatives:

Position Substituent Effect on IC50_{50} (HL-60)
C-5Electron-withdrawing (e.g., NO2_2)IC50_{50} ↓ 3-fold vs. H
C-2Methoxy groupsEnhanced DNA intercalation
Prop-1-en-1-yl(E)-configuration2× higher apoptosis induction vs. (Z)

Q. How can contradictory data on anticancer activity across cell lines be resolved?

Discrepancies arise from variations in:

  • Cell line genetics : P-glycoprotein overexpression in resistant lines (e.g., MCF-7/ADR).
  • Substituent electronic effects : Electron-deficient C-5 groups improve membrane permeability but may reduce solubility.
  • Experimental design : Standardize assays using 3D spheroid models to mimic in vivo conditions .

Q. What strategies enhance MAO-B selectivity in 2-arylbenzofuran derivatives?

  • Substitution at C-7 : Methyl or bromine groups increase MAO-B inhibition (IC50_{50} < 200 nM) by occupying hydrophobic pockets.
  • Avoid C-5 bromination : Reduces off-target MAO-A activity .
  • Docking studies : Use AutoDock Vina to optimize binding to MAO-B’s FAD-binding site .

Q. What in vivo models evaluate neuroprotective effects?

  • Oxidative stress : Rotenone-induced neurotoxicity in rats, measuring glutathione levels and lipid peroxidation .
  • Excitotoxicity : NMDA-induced cortical neuron damage, assessed via LDH release and caspase-3 activation .

Q. How does the trimethoxyphenyl group impact pharmacokinetics?

  • Lipophilicity : LogP ~3.2 (calculated via ChemAxon) enhances blood-brain barrier penetration.
  • Metabolism : Demethylation by CYP3A4 reduces plasma half-life (t1/2_{1/2} = 2.1 hours in mice) .

Q. What analytical techniques resolve purity challenges in scaled synthesis?

  • HPLC-PDA : C-18 column (5 µm), acetonitrile/water gradient (90:10 to 50:50), retention time = 8.2 min .
  • HRMS : Exact mass [M+H]+^+ = 367.1445 (error < 2 ppm) confirms molecular formula .

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